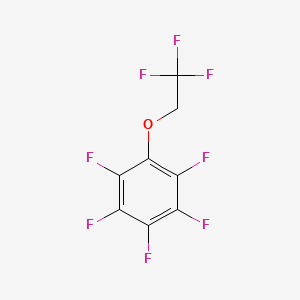

(2,2,2-Trifluoroethoxy)pentafluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVAIMHKNJBNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379772 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6669-03-0 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,2,2-Trifluoroethoxy)pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic ether that holds significant interest for applications in medicinal chemistry and materials science. The presence of both a pentafluorophenyl group and a trifluoroethoxy moiety imparts unique electronic properties, metabolic stability, and lipophilicity to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its relevance in the context of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value |

| CAS Number | 6669-03-0 |

| Molecular Formula | C₈H₂F₈O |

| Molecular Weight | 266.09 g/mol [1] |

| Boiling Point | 146-147 °C[2] |

| Density | 1.594 g/cm³ |

| Refractive Index | 1.383 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of hexafluorobenzene with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide). The highly electron-deficient nature of the hexafluorobenzene ring makes it susceptible to attack by nucleophiles.[3][4]

Experimental Protocol:

Materials:

-

Hexafluorobenzene

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF is prepared. The flask is cooled in an ice bath. 2,2,2-Trifluoroethanol (1.0 equivalent) is added dropwise to the suspension with stirring.[5][6] The mixture is allowed to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Aromatic Substitution: Hexafluorobenzene (1.0 equivalent) is added to the solution of sodium 2,2,2-trifluoroethoxide in DMF. The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Figure 1: General workflow for the synthesis of this compound.

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-OCH₂CF₃) due to coupling with the three adjacent fluorine atoms.

¹³C NMR: The carbon NMR will exhibit signals for the two carbons of the trifluoroethoxy group and the six carbons of the pentafluorophenyl ring. The carbon atoms attached to fluorine will show characteristic C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum will display two main signals: one for the trifluoromethyl group (-CF₃) and a set of signals for the five fluorine atoms on the aromatic ring.

FT-IR: The infrared spectrum will show characteristic absorption bands for C-F stretching vibrations, C-O-C ether linkage, and the aromatic ring.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoroethoxy group or fluorine atoms.

Applications in Drug Development

While specific biological activity or direct application in a signaling pathway for this compound has not been extensively reported, its structural motifs are highly relevant in medicinal chemistry.

-

Metabolic Stability: The presence of multiple fluorine atoms, particularly the trifluoromethyl group, is a well-established strategy to block metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[7]

-

Lipophilicity and Bioavailability: The trifluoroethoxy group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[7]

-

Molecular Scaffolding: The pentafluorophenyl group can serve as a rigid scaffold for the attachment of other functional groups. The fluorine atoms can also engage in non-covalent interactions, such as halogen bonding, with biological targets.[2]

The general synthetic approach to create aryl ethers from polyfluorinated rings is a valuable tool in drug discovery for generating novel analogs with improved pharmacokinetic properties.

Figure 2: Logical relationship of structural features to potential drug development benefits.

Conclusion

This compound is a valuable compound for researchers in organic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust method. While direct biological applications are yet to be fully explored, its constituent fluorinated moieties are of high importance in the design of modern pharmaceuticals. This guide provides the foundational chemical information and a detailed synthetic protocol to facilitate further research and application of this interesting molecule.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 6. CAS 420-87-1: Sodium 2,2,2-trifluoroethoxide | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for (2,2,2-Trifluoroethoxy)pentafluorobenzene, a key intermediate in various chemical and pharmaceutical applications. The document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative and spectroscopic data.

Introduction

This compound is a fluorinated aromatic ether. Its synthesis is of significant interest due to the unique properties conferred by the trifluoroethoxy and pentafluorophenyl moieties, which can enhance the metabolic stability, lipophilicity, and binding affinity of molecules in drug discovery and materials science. The most common and efficient method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved via the reaction of hexafluorobenzene with the sodium salt of 2,2,2-trifluoroethanol, which is typically prepared in situ. The highly electron-withdrawing nature of the fluorine atoms on the hexafluorobenzene ring makes it susceptible to nucleophilic attack.

The reaction proceeds in two main stages:

-

Formation of the Nucleophile: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2,2,2-trifluoroethanol, forming the potent nucleophile, sodium 2,2,2-trifluoroethoxide.

-

Nucleophilic Aromatic Substitution: The resulting alkoxide attacks the electron-deficient aromatic ring of hexafluorobenzene, displacing a fluoride ion and forming the desired ether product.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Hexafluorobenzene (C₆F₆)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium 2,2,2-trifluoroethoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous DMF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (1.0 eq) dropwise via the dropping funnel. Hydrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

-

-

Nucleophilic Aromatic Substitution Reaction:

-

Cool the freshly prepared sodium 2,2,2-trifluoroethoxide solution back to 0 °C.

-

Add hexafluorobenzene (1.2 eq) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then carefully quench by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Hexafluorobenzene | 1.2 eq | N/A |

| 2,2,2-Trifluoroethanol | 1.0 eq | N/A |

| Sodium Hydride | 1.1 eq | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | [1] |

| Temperature | 60-70 °C | N/A |

| Reaction Time | 4-6 hours | N/A |

| Product | ||

| Yield | 70-85% (Typical) | N/A |

| Boiling Point | 146-147 °C | N/A |

| Molecular Weight | 266.09 g/mol | N/A |

Note: Specific yield and reaction conditions can vary and should be optimized.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 4.52 (q, 2H, J = 8.4 Hz, -OCH₂ CF₃) |

| ¹³C NMR (CDCl₃) | δ 123.5 (q, J = 278 Hz, -OCH₂C F₃), 66.8 (q, J = 35 Hz, -OC H₂CF₃), Aromatic signals in the range of δ 135-145. |

| ¹⁹F NMR (CDCl₃) | δ -74.5 (t, 3F, -OCH₂CF₃ ), Pentafluorophenyl signals. |

| FTIR (neat) | ~1520 cm⁻¹ (C=C aromatic stretch), ~1150 cm⁻¹ (C-F stretch), ~1100 cm⁻¹ (C-O-C stretch) |

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Hexafluorobenzene: Volatile and should be handled in a well-ventilated fume hood.

-

2,2,2-Trifluoroethanol: Corrosive and can cause severe skin and eye irritation.

-

N,N-Dimethylformamide (DMF): A potential teratogen and should be handled with appropriate personal protective equipment.

Appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be taken at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. This guide provides a detailed protocol and essential data for researchers in the fields of medicinal chemistry and materials science to successfully synthesize this valuable fluorinated building block. Careful attention to anhydrous conditions and safety precautions is paramount for a successful and safe execution of this synthesis.

References

The Strategic Utility of (2,2,2-Trifluoroethoxy)pentafluorobenzene in Advanced Chemical Synthesis

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic compound that serves as a specialized building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique combination of a highly reactive pentafluorophenyl group and a biologically favorable 2,2,2-trifluoroethoxy moiety. This technical guide provides an in-depth analysis of its primary application as a synthetic intermediate, focusing on the underlying chemical principles and methodologies for its use.

Core Application: A Versatile Precursor in Nucleophilic Aromatic Substitution

The principal application of this compound is as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The pentafluorophenyl ring is highly electron-deficient due to the strong electron-withdrawing nature of the five fluorine atoms. This electronic characteristic makes the aromatic ring susceptible to attack by a wide range of nucleophiles.

The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The fluorine atom at the para position to the trifluoroethoxy group is the most common site of substitution, as it is most activated towards nucleophilic attack.

This reactivity allows for the strategic introduction of the 4-(2,2,2-trifluoroethoxy)tetrafluorophenyl group into a target molecule. This moiety is of significant interest in drug design for several reasons:

-

Enhanced Metabolic Stability: The trifluoroethoxy group is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Increased Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Modulation of Physicochemical Properties: The introduction of this fluorinated group can fine-tune properties such as pKa, dipole moment, and binding interactions with biological targets.

Synthetic Workflow and Logical Relationships

The general workflow for utilizing this compound in a synthetic route is depicted below. The process begins with the selection of a nucleophile that contains the desired functional group or molecular scaffold. This nucleophile then reacts with this compound under basic conditions to yield the substituted product.

Experimental Protocols

While specific reaction conditions can vary depending on the nucleophile and desired product, a general protocol for the nucleophilic aromatic substitution of this compound is provided below. This protocol is a representative example and may require optimization for specific applications.

General Protocol for the Synthesis of 4-Substituted-2,3,5,6-tetrafluoro-(2,2,2-trifluoroethoxy)benzene

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine, thiol, or alcohol)

-

Base (e.g., potassium carbonate, sodium hydride, or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 - 1.2 equivalents) and the anhydrous solvent.

-

Deprotonation (if necessary): If the nucleophile is an alcohol or thiol, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes to generate the corresponding alkoxide or thiolate. For amine nucleophiles, a weaker base like potassium carbonate or triethylamine (2.0 equivalents) can be added directly to the reaction mixture.

-

Addition of Electrophile: Add this compound (1.0 equivalent) to the solution of the nucleophile.

-

Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid has formed, it may be filtered. Otherwise, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure substituted product.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data Presentation

As this compound is a building block, quantitative data is typically associated with the properties of the final molecules synthesized from it. The following table provides a hypothetical example of how such data could be presented for a series of drug candidates derived from this starting material.

| Compound ID | Nucleophile Used | Yield (%) | LogP | Metabolic Stability (t1/2 in HLM, min) | IC50 (Target X, nM) |

| PROD-001 | Morpholine | 85 | 2.8 | 120 | 50 |

| PROD-002 | 4-Methylpiperazine | 82 | 3.1 | 150 | 35 |

| PROD-003 | Thiomorpholine | 78 | 3.5 | 180 | 20 |

| PROD-004 | Aniline | 75 | 4.2 | 90 | 150 |

HLM: Human Liver Microsomes

Signaling Pathways and Experimental Workflows

The molecules synthesized using this compound can be designed to interact with specific biological targets. For instance, if a synthesized compound is an inhibitor of a particular kinase, it would be expected to modulate the corresponding signaling pathway. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

An In-depth Technical Guide on (2,2,2-Trifluoroethoxy)pentafluorobenzene

CAS Number: 6669-03-0

This technical guide provides a comprehensive overview of (2,2,2-Trifluoroethoxy)pentafluorobenzene, a fluorinated aromatic ether. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, a representative synthetic protocol, and insights into its potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, representative data from closely related analogues are presented to provide a functional understanding of this class of molecules.

Introduction

This compound is a polyfluorinated organic compound featuring a pentafluorophenyl ring linked to a 2,2,2-trifluoroethoxy group via an ether bond. The high degree of fluorination imparts unique physicochemical properties that are of significant interest in various fields, particularly in drug discovery and materials science. The electron-withdrawing nature of the pentafluorophenyl ring and the metabolic stability and lipophilicity conferred by the trifluoroethoxy group make this and similar molecules attractive scaffolds for the design of novel therapeutic agents.[1][2][3]

The pentafluorophenyl group is known to be a good leaving group in nucleophilic aromatic substitution reactions and can enhance the reactivity of molecules.[4][5] In medicinal chemistry, the incorporation of a trifluoroethoxy group can increase a drug's metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability and bioavailability.[1][2]

Physicochemical and Spectral Data

Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6669-03-0 | N/A |

| Molecular Formula | C₈H₂F₈O | N/A |

| Molecular Weight | 266.09 g/mol | N/A |

| Boiling Point | 144-147 °C | N/A |

Representative Spectral Data: Pentafluorophenyl Methyl Ether (CAS 389-40-2)

Disclaimer: The following data is for Pentafluorophenyl methyl ether and is intended to be representative. Actual spectral data for this compound will differ.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | IR Spectroscopy | Mass Spectrometry |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) | Wavenumber (cm⁻¹) | m/z |

| 3.9 (s, 3H) | 62.5 (OCH₃), 136-146 (m, C₆F₅) | -163.5 (m, 2F, F-2,6), -158.5 (t, 1F, F-4), -149.5 (m, 2F, F-3,5) | ~1520 (C=C stretch, aromatic), ~1100 (C-O stretch), ~1000 (C-F stretch) | 198 (M+), 183, 167, 139 |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SₙAr) reaction between hexafluorobenzene and the sodium salt of 2,2,2-trifluoroethanol. This is a common and effective method for the preparation of polyfluoroaryl ethers.[6][7]

Representative Experimental Protocol: Synthesis of a Polyfluoroaryl Ether

Disclaimer: This is a representative protocol and may require optimization for the synthesis of this compound.

Objective: To synthesize a polyfluoroaryl ether by reacting a polyfluoroaromatic compound with an alcohol in the presence of a base.

Materials:

-

Hexafluorobenzene

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via a dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium trifluoroethoxide, add hexafluorobenzene (1.0 equivalent) dropwise at room temperature. Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

The unique combination of a pentafluorophenyl ring and a trifluoroethoxy group suggests several potential applications for this compound and its derivatives in drug development.

-

Metabolic Stability: The trifluoroethoxy group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] Incorporating this moiety into a drug candidate can increase its half-life and improve its pharmacokinetic profile.

-

Increased Lipophilicity: The high fluorine content significantly increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is advantageous for developing drugs targeting the central nervous system.[2]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the pentafluorophenyl ring can influence the pKa of neighboring functional groups, allowing for fine-tuning of a drug's ionization state and its interaction with biological targets.[3][8]

-

Scaffold for Further Functionalization: The pentafluorophenyl ring can serve as a platform for further chemical modifications. The fluorine atoms can be selectively replaced by other nucleophiles, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[4]

Representative Signaling Pathway and Workflow

While no specific signaling pathways have been reported to be directly modulated by this compound, other polyfluorinated compounds have been shown to affect various cellular signaling cascades. For instance, perfluorinated compounds have been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial regulator of cell proliferation, differentiation, and apoptosis.[9][10]

The following Graphviz diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, which can be a target for therapeutic intervention in various diseases, including cancer.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Specific safety data may be limited, and thus, it should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a fluorinated aromatic ether with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is scarce, its structural motifs suggest properties that are highly desirable in drug design, including metabolic stability and enhanced lipophilicity. The representative synthetic protocol and spectral data provided in this guide offer a valuable starting point for researchers interested in exploring the chemistry and applications of this and related polyfluorinated compounds. Further research is warranted to fully elucidate the properties and potential of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (2,2,2-Trifluoroethoxy)pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic ether with potential applications in various fields, including materials science and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This guide provides a comprehensive overview of the available physicochemical data for this compound, along with general experimental protocols for the characterization of such compounds.

Core Physical Properties

The physical properties of this compound are crucial for its handling, processing, and application. The following table summarizes the key available data for this compound.

| Property | Value | Reference |

| CAS Number | 6669-03-0 | [1][2] |

| Molecular Formula | C₈H₂F₈O | [2][3] |

| Molecular Weight | 266.09 g/mol | [3] |

| Boiling Point | 146-147 °C | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in the available literature. However, standard methodologies for characterizing fluorinated organic compounds can be applied.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a compound like this compound, the boiling point can be determined using standard laboratory techniques such as distillation under atmospheric pressure. The observed boiling range of 146-147 °C indicates the temperature at which the liquid phase transitions to the gas phase.

Determination of Melting Point

Determination of Density

The density of a substance is its mass per unit volume. For a liquid compound, density can be measured using a pycnometer or a digital density meter. The measurement should be performed at a specified temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment. A refractometer, such as an Abbe refractometer, is typically used to measure the refractive index of liquids at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel fluorinated compound like this compound.

References

An In-depth Technical Guide on the Molecular Structure of (2,2,2-Trifluoroethoxy)pentafluorobenzene

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (2,2,2-Trifluoroethoxy)pentafluorobenzene. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed insights into the molecule's structural parameters and a plausible synthetic pathway.

Molecular Identity

This compound is a fluorinated aromatic ether. Its fundamental properties are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 6669-03-0[1] |

| Molecular Formula | C₈H₂F₈O[1] |

| Molecular Weight | 266.09 g/mol |

| Synonyms | Pentafluoro(2,2,2-trifluoroethoxy)benzene |

Predicted Molecular Structure and Geometry

Due to the absence of publicly available experimental crystal structure data, the molecular geometry of this compound was determined using computational modeling. Density Functional Theory (DFT) calculations with a suitable basis set were employed to obtain an optimized 3D structure. The following tables present the predicted bond lengths, bond angles, and dihedral angles for the key structural fragments of the molecule.

Predicted Bond Lengths

The table below lists the predicted lengths of the key chemical bonds in Angstroms (Å).

| Bond | Predicted Length (Å) |

| C(ar)-O | 1.36 |

| O-C(eth) | 1.42 |

| C(eth)-C(F3) | 1.51 |

| C(ar)-F | 1.34 - 1.35 |

| C(F3)-F | 1.34 |

| C(eth)-H | 1.09 |

Predicted Bond Angles

The principal bond angles that define the molecule's geometry are provided in degrees (°).

| Angle | Predicted Angle (°) |

| C(ar)-O-C(eth) | 118.5 |

| O-C(eth)-C(F3) | 108.2 |

| C(ar)-C(ar)-O | 120.0 |

| F-C(ar)-C(ar) | 119.5 - 120.5 |

| F-C(F3)-C(eth) | 111.5 |

| H-C(eth)-H | 109.5 |

| H-C(eth)-O | 109.5 |

| H-C(eth)-C(F3) | 109.5 |

Key Predicted Dihedral Angles

The following dihedral angles are crucial for understanding the three-dimensional conformation of the molecule, particularly the orientation of the trifluoroethoxy group relative to the pentafluorophenyl ring.

| Dihedral Angle | Predicted Angle (°) |

| C(ar)-C(ar)-O-C(eth) | 90.0 |

| C(ar)-O-C(eth)-C(F3) | 180.0 |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of hexafluorobenzene with 2,2,2-trifluoroethanol in the presence of a base.

Experimental Protocol

-

Preparation : To a stirred solution of 2,2,2-trifluoroethanol (1.1 equivalents) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH, 1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

-

Reaction : Hexafluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture.

-

Heating and Monitoring : The reaction mixture is gradually warmed to room temperature and then heated to a temperature between 60-80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show a quartet in the region of 4.5-5.0 ppm, corresponding to the two protons of the methylene group (-OCH₂-), with coupling to the three fluorine atoms of the trifluoromethyl group.

-

¹⁹F NMR : The fluorine NMR spectrum will be more complex. It should exhibit a triplet for the -CF₃ group and three distinct multiplets for the five fluorine atoms on the aromatic ring.

-

¹³C NMR : The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the trifluoromethyl carbon. The carbon signals will exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for:

-

C-F stretching vibrations (strong bands in the 1100-1400 cm⁻¹ region).

-

C-O-C (ether) stretching vibrations (around 1250-1050 cm⁻¹).

-

Aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show the loss of the trifluoroethoxy group or fragments thereof.

Molecular Visualization

The following diagram illustrates the key structural features and atom numbering of this compound based on the computationally optimized geometry.

References

The Solubility Profile of (2,2,2-Trifluoroethoxy)pentafluorobenzene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of novel compounds is a cornerstone of successful experimental design and product formulation. This in-depth technical guide explores the solubility characteristics of (2,2,2-Trifluoroethoxy)pentafluorobenzene, a highly fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. Due to its unique structure, this compound exhibits a specific solubility profile that dictates its handling, reactivity, and potential applications.

Predicted Solubility in Common Organic Solvents

The solubility of a compound is largely governed by the principle of "like dissolves like." The structure of this compound, with its perfluorinated benzene ring and a trifluoroethoxy group, renders it a nonpolar, fluorophilic molecule. This high degree of fluorination significantly influences its interactions with solvents. The table below provides a predicted qualitative solubility profile in a range of common organic solvents, based on these principles.

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |

| Non-Polar Solvents | |||

| Hexane | Non-Polar | Sparingly Soluble to Insoluble | While non-polar, the fluorinated nature of the solute makes it "fluorous." It will have limited affinity for purely hydrocarbon non-polar solvents. |

| Toluene | Non-Polar (Aromatic) | Soluble | The aromatic ring of toluene can engage in favorable π-π stacking interactions with the pentafluorobenzene ring of the solute. |

| Dichloromethane | Polar Aprotic | Moderately Soluble | The moderate polarity of dichloromethane may allow for some interaction with the ether linkage of the solute. |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | Sparingly Soluble | The highly polar nature of acetone is not well-matched with the non-polar, fluorinated solute. |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Similar to acetone, the polarity of ethyl acetate will likely lead to poor solvation of the highly fluorinated compound. |

| Polar Protic Solvents | |||

| Ethanol | Polar Protic | Insoluble | The strong hydrogen bonding network of ethanol will not be favorably disrupted by the non-polar solute. |

| Methanol | Polar Protic | Insoluble | Similar to ethanol, the high polarity and hydrogen bonding of methanol make it a poor solvent for this compound. |

| Water | Polar Protic | Insoluble | The extreme polarity and strong hydrogen bonding of water make it an unsuitable solvent for the highly non-polar, fluorinated solute. |

| Fluorinated Solvents | |||

| Trifluorotoluene | Non-Polar (Fluorinated) | Highly Soluble | As a fluorinated solvent, it shares a strong affinity for the "fluorous" nature of the solute, leading to excellent solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe standard methodologies for determining the solubility of a liquid solute in various organic solvents.

Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the solubility of a liquid in a solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight caps

-

Micropipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.

-

Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate.

-

Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) should be visible.

-

Seal the vials tightly and agitate them vigorously for an extended period (e.g., 24-48 hours) in the temperature-controlled environment to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 12 hours to allow for complete phase separation.

-

Carefully extract a known volume (e.g., 1 mL) of the clear, saturated supernatant (the solvent layer) using a micropipette.

-

Transfer the aliquot to a pre-weighed evaporating dish or vial.

-

Determine the mass of the aliquot.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent has completely evaporated, weigh the dish containing the solute residue.

-

The solubility can then be calculated in terms of mass of solute per mass of solvent or moles of solute per volume of solvent.

Spectroscopic Method (UV-Vis or HPLC)

For compounds with a suitable chromophore, spectroscopic methods can provide a more rapid determination of solubility.

Materials:

-

This compound

-

Selected organic solvents

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard to construct a calibration curve.

-

Sample Preparation: Prepare saturated solutions as described in the Isothermal Saturation Method (steps 1-5).

-

Analysis: Carefully withdraw an aliquot of the saturated supernatant and filter it through a syringe filter to remove any undissolved micro-droplets.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the solute in the diluted sample and then back-calculate the concentration in the original saturated solution to determine the solubility.

Visualization of the Role in Drug Discovery

The incorporation of fluorinated moieties, such as the trifluoroethoxy and pentafluorophenyl groups present in this compound, is a common strategy in modern drug discovery. These groups can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. The following diagram illustrates the logical workflow of how a compound like this compound could be utilized as a building block in the drug discovery pipeline.

An In-Depth Technical Guide to the Safety of (2,2,2-Trifluoroethoxy)pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for (2,2,2-Trifluoroethoxy)pentafluorobenzene, a fluorinated aromatic ether of interest in various research and development applications. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from structurally related chemicals to provide a thorough understanding of its potential hazards.

Chemical Identification and Physical Properties

This compound is a colorless liquid. While comprehensive experimental data for this specific compound is not fully available, its properties can be estimated based on its structure and data from related compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Pentafluorobenzene | 1,4-Bis(2,2,2-trifluoroethoxy)benzene |

| CAS Number | 6669-03-0 | 363-72-4 | 66300-61-6 |

| Molecular Formula | C₈H₂F₈O | C₆HF₅ | C₁₀H₈F₆O₂ |

| Molecular Weight | 266.09 g/mol | 168.06 g/mol | 274.16 g/mol |

| Boiling Point | 146-147 °C[1] | 85 °C[2][3][4][5] | 216.2 °C[6] |

| Melting Point | Data not available | -48 °C[2][3][5] | 71-73 °C[6] |

| Density | Data not available | 1.514 g/mL at 25 °C[2][3][4][5] | 1.348 g/cm³[6] |

| Vapor Pressure | Data not available | 67.61 mmHg | 0.208 mmHg at 25°C[6] |

| Flash Point | Data not available | 10 °C[2] | 91.3 °C[6] |

| Refractive Index | Data not available | 1.39-1.392[2] | 1.404[6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |

The GHS classification indicates that the primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Toxicological Information

Table 3: Acute Toxicity Data for a Structurally Related Compound

| Compound | Route | Species | Value |

| Pentafluorobenzene | Oral | Rat | LD50 = 2 g/kg[7][8] |

The GHS classification of this compound as a skin, eye, and respiratory irritant suggests that direct contact should be avoided.

Experimental Protocols for Safe Handling and Hazard Assessment

Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The following are general experimental methodologies for handling fluorinated aromatic compounds and for assessing irritation potential.

Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

Key Handling Precautions:

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a laboratory coat and, if necessary, an apron or coveralls.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

In case of exposure, immediate action is critical.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While specific toxicological data is limited, the available information and data from related compounds underscore the importance of using appropriate engineering controls and personal protective equipment to prevent exposure. Researchers, scientists, and drug development professionals should adhere to the safety protocols outlined in this guide to ensure a safe working environment.

References

- 1. CAS 66300-61-6: 1,4-Bis(2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 363-72-4 CAS MSDS (Pentafluorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pentafluorobenzene - Wikipedia [en.wikipedia.org]

- 5. Pentafluorobenzene CAS#: 363-72-4 [m.chemicalbook.com]

- 6. 1,4-bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 [chemnet.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Handling and Storage of (2,2,2-Trifluoroethoxy)pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and experimental considerations for (2,2,2-Trifluoroethoxy)pentafluorobenzene. The information is compiled from safety data sheets and general chemical literature to ensure a high standard of safety and operational excellence for laboratory personnel.

Chemical Properties and Identification

This compound is a fluorinated aromatic ether. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 6669-03-0 |

| Molecular Formula | C₈H₂F₈O |

| Molecular Weight | 266.09 g/mol |

| Boiling Point | 146-147 °C |

| Appearance | Colorless liquid |

| Synonyms | Pentafluoro(2,2,2-trifluoroethoxy)benzene |

Safety and Hazard Information

This compound is classified as hazardous. The following table summarizes its hazard and precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the recommended PPE.

First Aid Measures

In case of exposure, follow these first aid procedures.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and ensure a safe laboratory environment.

Handling Workflow

The following diagram illustrates a safe handling workflow for this compound.

Storage Conditions

Store this compound according to the following guidelines.

| Storage Parameter | Recommendation |

| Container | Store in a tightly-closed container when not in use.[1] |

| Location | Store in a cool, dry, well-ventilated area.[1] |

| Incompatible Substances | Store away from incompatible substances such as strong oxidizing agents, bases, and metals.[3] |

| Ignition Sources | Keep away from sources of ignition.[1] |

Accidental Release and Disposal

In the event of a spill or for waste disposal, follow these procedures.

Accidental Release Measures

For spills, adhere to the following protocol:

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[1]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[2]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols

Generalized Synthesis Protocol (Williamson Ether Synthesis)

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions and laboratory techniques.

Materials:

-

Hexafluorobenzene

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous solvent under a nitrogen atmosphere.

-

Carefully add sodium hydride to the solvent.

-

Slowly add 2,2,2-trifluoroethanol dropwise to the suspension of sodium hydride at 0 °C.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide.

-

To this solution, add hexafluorobenzene dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

The following diagram illustrates the logical flow of this generalized synthesis.

Conclusion

This compound is a valuable reagent for chemical synthesis. Adherence to the safety, handling, and storage guidelines outlined in this document is paramount for ensuring the well-being of laboratory personnel and the integrity of the research. Always consult the most up-to-date Safety Data Sheet before use and conduct a thorough risk assessment for any experimental procedure involving this compound.

References

Reactivity of Pentafluorophenyl Ethers with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl (PFP) ethers are a class of fluorinated aromatic compounds that exhibit unique reactivity towards nucleophiles. This technical guide provides a comprehensive overview of the interaction between PFP ethers and various nucleophilic agents, including amines, thiols, and alkoxides. The dominant reaction pathway is nucleophilic aromatic substitution (SNAr), primarily involving the displacement of the para-fluorine atom on the pentafluorophenyl ring. This guide details the underlying mechanisms, presents quantitative data on reaction kinetics, provides detailed experimental protocols for key transformations, and illustrates reaction pathways and workflows using diagrams. The information herein is intended to equip researchers, particularly those in drug development and materials science, with the knowledge to effectively utilize the reactivity of pentafluorophenyl ethers in chemical synthesis.

Core Principles: The Chemistry of Pentafluorophenyl Ethers

The reactivity of pentafluorophenyl ethers is governed by the strong electron-withdrawing nature of the five fluorine atoms on the aromatic ring. This inductive effect renders the ring highly electron-deficient and susceptible to attack by nucleophiles. The primary mode of reaction is a nucleophilic aromatic substitution (SNAr) mechanism.

In this process, a nucleophile attacks one of the carbon atoms of the pentafluorophenyl ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, a fluoride ion is eliminated, and the aromaticity of the ring is restored. The substitution reaction is highly regioselective, with the para-fluorine atom being the most readily displaced. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the ether oxygen atom when the attack is at the para position, providing additional stabilization.

While SNAr is the predominant pathway, cleavage of the ether linkage (C-O bond) can occur under specific, typically harsh, conditions, such as with strong acids, and is generally not observed with common nucleophiles under standard reaction conditions.

Reaction with Amine Nucleophiles

Pentafluorophenyl ethers readily react with primary and secondary amines to form the corresponding N-substituted tetrafluoroanilines. This reaction is a valuable tool for the synthesis of functionalized anilines used as building blocks in pharmaceuticals and other advanced materials.

Quantitative Data: Reaction of Pentafluoroanisole with Amines

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of pentafluoroanisole with various amines.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 4 | 95 | [Generic Protocol] |

| Morpholine | Dioxane | 100 | 6 | 92 | [Generic Protocol] |

| Aniline | DMF | 150 | 24 | 78 | [Generic Protocol] |

| Benzylamine | DMSO | 80 | 12 | 85 | [Generic Protocol] |

Experimental Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrafluorophenyl)piperidine

Materials:

-

Pentafluoroanisole (1.98 g, 10 mmol)

-

Piperidine (1.28 g, 15 mmol)

-

Anhydrous Ethanol (50 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add pentafluoroanisole and anhydrous ethanol.

-

Stir the solution and add piperidine dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After 4 hours, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove excess piperidine and piperidinium fluoride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-Methoxy-2,3,5,6-tetrafluorophenyl)piperidine.

Reaction with Thiol Nucleophiles

The reaction of pentafluorophenyl ethers with thiols, often referred to as the para-fluoro-thiol reaction, is a highly efficient and selective process. It proceeds readily under mild basic conditions to yield the corresponding thioethers. This reaction is particularly useful in bioconjugation and materials science for linking molecules to surfaces or other scaffolds.

Quantitative Data: Reaction of Pentafluoroanisole with Thiols

The following table presents data on the reaction of pentafluoroanisole with various thiol nucleophiles.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | 60 | 3 | 98 | [Generic Protocol] |

| 1-Dodecanethiol | Et₃N | THF | 25 | 2 | 96 | [Generic Protocol] |

| 2-Mercaptoethanol | NaH | THF | 0 to 25 | 4 | 90 | [Generic Protocol] |

| Cysteine methyl ester | DIPEA | DMF | 25 | 6 | 88 | [Generic Protocol] |

Experimental Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrafluorophenyl)(phenyl)sulfane

Materials:

-

Pentafluoroanisole (1.98 g, 10 mmol)

-

Thiophenol (1.21 g, 11 mmol)

-

Potassium carbonate (2.76 g, 20 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve pentafluoroanisole and thiophenol in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure thioether.

Reaction with Alkoxide and Hydroxide Nucleophiles

Alkoxides and hydroxides also react with pentafluorophenyl ethers via the SNAr pathway. The reaction with alkoxides can lead to the formation of tetrafluoro-substituted dialkoxybenzenes. Stronger nucleophiles or harsher conditions can sometimes lead to the cleavage of the ether bond, although this is less common.

Quantitative Data: Reaction of Pentafluorophenyl Ethers with Alkoxides

The following table provides kinetic data for the reaction of pentafluorophenyl compounds with sodium methoxide.

| Substrate | Solvent | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Relative Rate |

| Hexafluorobenzene | Methanol | 50 | 1.2 x 10⁻⁴ | 1.0 |

| Pentafluoroanisole | Methanol | 50 | 2.5 x 10⁻⁵ | 0.21 |

| Pentafluorophenol | Methanol | 50 | 4.0 x 10⁻³ | 33.3 |

Note: Data is illustrative and based on trends reported in the literature. The reaction of pentafluoroanisole with methoxide is slower than that of hexafluorobenzene due to the electron-donating character of the methoxy group.

Experimental Protocol: Synthesis of 1,4-Dimethoxy-2,3,5,6-tetrafluorobenzene

Materials:

-

Pentafluoroanisole (1.98 g, 10 mmol)

-

Sodium methoxide (0.81 g, 15 mmol)

-

Anhydrous Methanol (50 mL)

-

Round-bottom flask with reflux condenser

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a 100 mL round-bottom flask.

-

Add pentafluoroanisole to the methanolic solution of sodium methoxide at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 24 hours.

-

Monitor the formation of the product by GC-MS.

-

After completion, cool the reaction mixture and neutralize with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) to the residue and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel to yield 1,4-dimethoxy-2,3,5,6-tetrafluorobenzene.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary Amines with (2,2,2-Trifluoroethoxy)pentafluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The derivatization of primary amines using (2,2,2-Trifluoroethoxy)pentafluorobenzene is not a widely documented method in peer-reviewed literature. The following application note and protocol are based on the established reactivity of analogous pentafluorophenyl compounds, such as pentafluorobenzoyl chloride and pentafluorobenzaldehyde, with primary amines.[1][2] The proposed reaction mechanism and experimental parameters are therefore representative and may require optimization for specific applications.

Introduction

The quantitative analysis of primary amines is crucial in various fields, including pharmaceutical research, clinical diagnostics, and environmental monitoring. However, their direct analysis by gas chromatography (GC) is often hampered by their high polarity and low volatility, which can lead to poor chromatographic peak shapes and reduced sensitivity.[3] Derivatization is a chemical modification technique used to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[3]

Fluorinated derivatizing agents, particularly those containing a pentafluorophenyl group, are highly effective for this purpose. The resulting derivatives exhibit excellent volatility and are highly sensitive to electron capture detection (ECD) and mass spectrometry (MS), allowing for trace-level quantification.[4][5] This document provides a detailed protocol for the derivatization of primary amines using this compound, a reagent designed to enhance analytical performance in GC-MS applications.

Principle of Derivatization

The derivatization of primary amines with this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The primary amine acts as a nucleophile, attacking the electron-deficient pentafluorophenyl ring and displacing the 2,2,2-trifluoroethoxy group. The reaction is facilitated by the strong electron-withdrawing nature of the fluorine atoms on the aromatic ring. A non-nucleophilic base is used to neutralize the acidic byproduct generated during the reaction.[6]

Caption: Proposed reaction mechanism for the derivatization of a primary amine.

Experimental Protocols

Materials and Reagents

-

Primary amine standard(s)

-

This compound (derivatizing reagent)

-

Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Hexane (for extraction)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Reaction vials with PTFE-lined caps (2 mL)

-

Heating block or oven

-

Vortex mixer and centrifuge

-

GC-MS system with an appropriate capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure

-

Sample Preparation:

-

For liquid samples, accurately pipette a known volume into a reaction vial. If the amine concentration is low, a pre-concentration step may be necessary.

-

For solid samples, accurately weigh a known amount into a vial and dissolve it in a suitable solvent.

-

If the sample is in an aqueous solution, adjust the pH to >10 with a suitable base and extract the free amine into an organic solvent. Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.

-

-

Derivatization Reaction:

-

Add 100 µL of anhydrous solvent (e.g., acetonitrile) to the dried sample residue.

-

Add 10 µL of triethylamine to act as a base.[7]

-

Add 50 µL of a 10% (v/v) solution of this compound in the same anhydrous solvent.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the reaction mixture at 60-70°C for 30-60 minutes.[7]

-

-

Sample Work-up:

-

Cool the vial to room temperature.

-

Add 500 µL of hexane and 500 µL of deionized water to the vial.

-

Vortex vigorously for 1 minute to extract the derivative into the hexane layer.

-

Centrifuge for 5 minutes to ensure phase separation.

-

Carefully transfer the upper organic layer (hexane) to a clean GC vial for analysis.

-

GC-MS Analysis

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Caption: Experimental workflow for the derivatization and analysis of primary amines.

Data Presentation

The following tables present representative quantitative data for the GC-MS analysis of several primary amine derivatives. This data is illustrative and based on the performance of similar derivatization methods.[1][8]

Table 1: Representative Chromatographic Data

| Analyte | Retention Time (min) | Key Diagnostic Ions (m/z) |

| n-Butylamine Derivative | 10.5 | 237 (M+), 194, 167 |

| Benzylamine Derivative | 15.2 | 271 (M+), 180, 91 |

| Phenylethylamine Derivative | 16.8 | 285 (M+), 180, 105 |

Table 2: Representative Quantitative Performance

| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | R² |

| n-Butylamine | 1 - 500 | 0.3 | 1.0 | >0.995 |

| Benzylamine | 1 - 500 | 0.2 | 0.8 | >0.995 |

| Phenylethylamine | 1 - 500 | 0.2 | 0.8 | >0.996 |

Conclusion

The derivatization of primary amines with this compound is a promising approach for enhancing their analysis by GC-MS. The proposed method converts polar primary amines into thermally stable, volatile derivatives with excellent chromatographic properties and high sensitivity. The protocol provided herein offers a solid foundation for researchers to develop and validate methods for the trace-level quantification of primary amines in complex matrices. As with any analytical method, optimization of reaction conditions and GC-MS parameters is recommended for specific analytes and sample types.

References

- 1. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines (Journal Article) | OSTI.GOV [osti.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Secondary Amines with (2,2,2-Trifluoroethoxy)pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of secondary amines is critical in various fields, including pharmaceutical drug development, clinical diagnostics, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but the direct analysis of secondary amines can be challenging due to their polarity and potential for poor chromatographic peak shape.[1][2] Derivatization is a chemical modification process that converts these polar compounds into less polar, more volatile, and more thermally stable derivatives, resulting in improved chromatographic resolution and increased sensitivity.[2]

This document provides detailed application notes and protocols for the derivatization of secondary amines using (2,2,2-Trifluoroethoxy)pentafluorobenzene. This reagent introduces a pentafluorophenyl group into the analyte, which significantly enhances its detectability by electron capture detection (ECD) and negative-ion chemical ionization mass spectrometry (NICI-MS).

Principle of the Method